molecular formula C12H10BrClOS B12076349 rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol

rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol

Cat. No.: B12076349
M. Wt: 317.63 g/mol
InChI Key: SBMXYGUJNYRNQM-UHFFFAOYSA-N
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Description

rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol: is a synthetic organic compound that features both bromine and chlorine substituents on a thienyl and phenyl ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the appropriate thienyl and phenyl precursors.

    Reaction Conditions: The bromination of the thienyl ring and chlorination of the phenyl ring are carried out under controlled conditions using brominating and chlorinating agents, respectively.

    Formation of the Ethanol Derivative: The final step involves the formation of the ethanol derivative through a reaction with an appropriate alcohol or aldehyde under acidic or basic conditions.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thienyl or phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.

Biology:

  • Potential applications in studying biological pathways and interactions due to its unique structure.

Medicine:

  • Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry:

  • Utilized in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-thienyl)-1-phenylethanol
  • 1-(2-Thienyl)-1-(3-chlorophenyl)ethanol

Comparison:

  • Structural Differences: The presence or absence of halogen substituents and their positions on the rings.
  • Unique Properties: The combination of bromine and chlorine substituents in rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H10BrClOS

Molecular Weight

317.63 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)ethanol

InChI

InChI=1S/C12H10BrClOS/c1-12(15,10-5-6-11(13)16-10)8-3-2-4-9(14)7-8/h2-7,15H,1H3

InChI Key

SBMXYGUJNYRNQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C2=CC=C(S2)Br)O

Origin of Product

United States

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